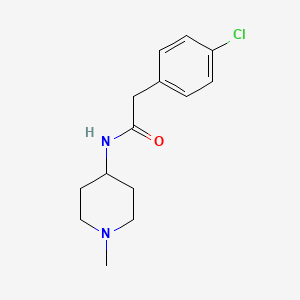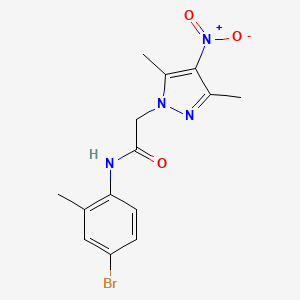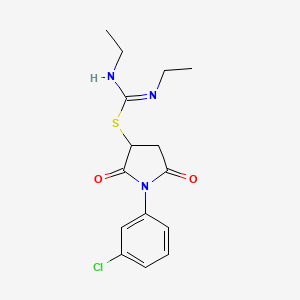![molecular formula C16H25NO2 B4919247 1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine](/img/structure/B4919247.png)
1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EPPB and is a pyrrolidine-based compound that has a unique structure and properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine is not well-understood, but it is believed to involve the modulation of certain receptors and enzymes in the brain. This compound has been shown to bind to certain receptors such as the dopamine D2 receptor and the sigma-1 receptor, which are involved in various physiological processes such as reward, motivation, and stress response. Additionally, EPPB has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on various factors such as dosage, route of administration, and target receptors. However, some studies have reported that EPPB can modulate the release and uptake of certain neurotransmitters such as dopamine, serotonin, and acetylcholine. Additionally, this compound has been shown to have neuroprotective effects in certain animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine has several advantages for lab experiments, such as its high affinity for certain receptors and its ability to modulate the activity of certain enzymes. Additionally, this compound is relatively stable and can be easily synthesized and purified using established procedures. However, one limitation of EPPB is its potential toxicity, which can limit its use in certain experiments. Additionally, the mechanism of action of this compound is not well-understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine has several potential future directions in scientific research. One potential direction is the development of new drugs that target the receptors and enzymes modulated by EPPB. Additionally, this compound could be used as a tool for studying the functions of these receptors and enzymes in various physiological processes. Another potential direction is the investigation of the neuroprotective effects of EPPB in various animal models of neurodegenerative diseases. Finally, the mechanism of action of this compound could be further studied using advanced techniques such as molecular modeling and structural biology.
Métodos De Síntesis
The synthesis of 1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine involves the reaction between 4-(2-ethoxyphenoxy)butylamine and pyrrolidine. This reaction is carried out in the presence of a catalyst and a solvent. The resulting product is then purified using various techniques such as chromatography and recrystallization. The synthesis of this compound has been reported in various scientific journals, and the procedure is well-established.
Aplicaciones Científicas De Investigación
1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine has been extensively studied for its potential applications in various fields such as drug discovery, neuroscience, and biochemistry. This compound has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for developing new drugs that target these receptors. Additionally, EPPB has been shown to modulate the activity of certain enzymes and proteins, making it a useful tool for studying their functions in vitro and in vivo.
Propiedades
IUPAC Name |
1-[4-(2-ethoxyphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-2-18-15-9-3-4-10-16(15)19-14-8-7-13-17-11-5-6-12-17/h3-4,9-10H,2,5-8,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFQWYQDGOPLCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4919169.png)

![ethyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4919178.png)
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepane](/img/structure/B4919184.png)

![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole hydrobromide](/img/structure/B4919189.png)

![N-{4-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4919214.png)
![4-({[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]acetyl}amino)benzamide](/img/structure/B4919222.png)
![3-[4-formyl-3-(4-methylphenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4919232.png)



![2-amino-4-[4-(trifluoromethyl)phenyl]-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4919263.png)
